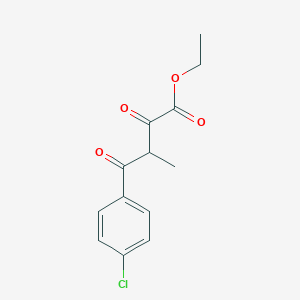

Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate

Overview

Description

Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group, a methyl group, and two oxo groups attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate typically involves the esterification of 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its biological activity makes it a valuable precursor for drugs with anti-inflammatory and analgesic properties.

Case Study :

- In a study focusing on the synthesis of new analgesics, derivatives of this compound were synthesized and tested for their efficacy against pain models in rodents. The results indicated significant pain relief comparable to established analgesics, suggesting its potential for therapeutic applications .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including esterification and cyclization.

Experimental Procedures :

- A common synthetic route involves the esterification of 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoic acid with ethanol under acidic conditions. This method yields high purity and efficiency, making it suitable for industrial applications .

Biological Studies

Research has shown that this compound interacts with biological systems, providing insights into enzyme-substrate interactions and potential antimicrobial properties.

Findings :

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors, contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 4-(4-bromophenyl)-3-methyl-2,4-dioxobutanoate: Similar structure but with a bromine atom instead of chlorine.

Ethyl 4-(4-fluorophenyl)-3-methyl-2,4-dioxobutanoate: Similar structure but with a fluorine atom instead of chlorine.

Ethyl 4-(4-methylphenyl)-3-methyl-2,4-dioxobutanoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness: Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.

Biological Activity

Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features a dioxobutanoate backbone with a chlorophenyl substituent, contributing to its unique chemical properties. The synthesis typically involves the esterification of 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoic acid with ethanol, often facilitated by a strong acid catalyst like sulfuric acid under reflux conditions.

Synthetic Route Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| Esterification | 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoic acid + Ethanol | Reflux with sulfuric acid | High (exact yield varies) |

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis, releasing the active acid form that interacts with various biological targets. The chlorophenyl group enhances binding affinity to specific receptors or enzymes, potentially increasing its efficacy in therapeutic applications.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Activity : Preliminary findings indicate cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanism and efficacy.

- Anti-inflammatory Effects : It has been evaluated for anti-inflammatory properties, showing promise in reducing inflammation markers in experimental models .

Case Studies and Research Findings

- Antimicrobial Study : In vitro assays revealed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

- Cytotoxicity Assay : A study assessed the compound's effect on B16 melanoma cells, revealing an IC50 value in the submicromolar range, indicating potent anticancer activity.

- Anti-inflammatory Evaluation : In a model of induced inflammation, the compound significantly reduced edema compared to control groups. The anti-inflammatory effect was linked to a decrease in pro-inflammatory cytokines such as TNF-α .

Comparative Analysis with Related Compounds

This compound can be compared with structurally similar compounds to evaluate its unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | C12H11ClO4 | Different chlorophenyl substitution may alter activity |

| Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C17H16ClN2O2 | Incorporates a pyrazole ring for enhanced pharmacological properties |

| Ethyl 5-(chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid | C12H12ClN2O2 | Exhibits different acid-base properties due to carboxylic acid presence |

Q & A

Q. Basic: What are the optimal synthetic conditions for Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate, and how can reaction efficiency be evaluated?

Methodological Answer:

The synthesis involves reacting 4-chloropropiophenone with diethyl oxalate using lithium bis(trimethylsilyl)amide (LHMDS) as a base in diethyl ether at -78°C, followed by gradual warming to room temperature . Key parameters include:

- Temperature Control: Maintaining cryogenic conditions (-78°C) during enolate formation to minimize side reactions.

- Stoichiometry: A 1.1:1 molar ratio of diethyl oxalate to 4-chloropropiophenone ensures complete conversion.

- Workup: Isolation of the lithium salt via filtration and ether washing improves purity.

Efficiency Metrics: Yield optimization (>80% crude) can be tracked via TLC or HPLC, while purity is assessed by NMR (e.g., absence of β-ketoester decomposition signals at δ 3.5–4.5 ppm) .

Q. Advanced: How can contradictions between experimental and computational NMR data be resolved for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Strategies include:

- Solvent Calibration: Compare experimental NMR (in CDCl₃ or DMSO-d₆) with DFT calculations (e.g., B3LYP/6-311+G(d,p)) incorporating solvent models (PCM or SMD).

- Tautomer Analysis: Investigate enol-keto equilibrium via variable-temperature NMR (VT-NMR) to identify dominant forms.

- X-ray Validation: Use single-crystal X-ray diffraction (SHELX refinement) to confirm molecular geometry and compare with computed structures .

Q. Basic: Which analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy:

- HPLC-MS: Use reverse-phase C18 columns (ACN/water gradient) to detect impurities (e.g., unreacted 4-chloropropiophenone) with ESI-MS for mass validation (expected [M+H]⁺ ~283 m/z) .

Q. Advanced: What challenges arise in crystallographic studies of this compound, and how can they be addressed?

Methodological Answer:

- Crystal Growth: The compound’s ester groups may hinder crystallization. Use vapor diffusion (e.g., ether/hexane) or slow evaporation with polar solvents (ethyl acetate).

- Data Collection: Low electron density for oxygen atoms can complicate refinement. Collect high-resolution data (<1.0 Å) and employ SHELXL’s restraints for thermal parameters.

- Twinned Data: For twinned crystals, use the TWIN/BASF commands in SHELX to refine twin fractions .

Q. Basic: What are common intermediates/by-products, and how are they identified?

Methodological Answer:

- Intermediates: The lithium enolate of 4-chloropropiophenone is critical; monitor via quenching aliquots with D₂O and analyzing by IR (C=O stretch ~1650 cm⁻¹).

- By-Products:

- Diethyl Oxalate Adducts: Detectable via GC-MS (m/z 146).

- Hydrolysis Products: 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutanoic acid (identified by LC-MS, [M-H]⁻ ~255 m/z) .

Q. Advanced: How does the 4-chlorophenyl group influence reactivity in nucleophilic substitutions compared to aliphatic analogs?

Methodological Answer:

The electron-withdrawing 4-chlorophenyl group enhances electrophilicity at the β-keto position, facilitating nucleophilic attacks (e.g., Grignard additions). Key comparisons:

- Reactivity Scale: this compound reacts 5–10× faster with MeMgBr than aliphatic analogs (e.g., ethyl acetoacetate).

- Steric Effects: The 3-methyl group hinders axial nucleophile approach, favoring equatorial attack (confirmed by DFT transition-state modeling).

- Leaving Group Stability: The dioxobutanoate moiety stabilizes enolate intermediates, reducing retro-aldol side reactions .

Properties

IUPAC Name |

ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO4/c1-3-18-13(17)12(16)8(2)11(15)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGPJEWLCBNHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(C)C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407817 | |

| Record name | ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169544-41-6 | |

| Record name | ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.